molecular formula C20H17N5 B11218456 4-(2,3-dihydro-1H-indol-1-yl)-1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine

4-(2,3-dihydro-1H-indol-1-yl)-1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine

Cat. No.: B11218456
M. Wt: 327.4 g/mol
InChI Key: UTBUFMIVCBITMB-UHFFFAOYSA-N
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Description

4-(2,3-Dihydro-1H-indol-1-yl)-1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine is a pyrazolopyrimidine derivative characterized by a dihydroindole substituent at the 4-position and a 4-methylphenyl group at the 1-position. Pyrazolo[3,4-d]pyrimidines are heterocyclic compounds known for their structural similarity to purines, enabling interactions with biological targets such as kinases and receptors . The dihydroindole moiety may enhance solubility and binding affinity due to its aromaticity and hydrogen-bonding capability, while the 4-methylphenyl group contributes steric bulk and lipophilicity .

Properties

Molecular Formula

C20H17N5

Molecular Weight

327.4 g/mol

IUPAC Name

4-(2,3-dihydroindol-1-yl)-1-(4-methylphenyl)pyrazolo[3,4-d]pyrimidine

InChI

InChI=1S/C20H17N5/c1-14-6-8-16(9-7-14)25-20-17(12-23-25)19(21-13-22-20)24-11-10-15-4-2-3-5-18(15)24/h2-9,12-13H,10-11H2,1H3

InChI Key

UTBUFMIVCBITMB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C(C=N2)C(=NC=N3)N4CCC5=CC=CC=C54

Origin of Product

United States

Preparation Methods

The synthesis of 1-[1-(4-METHYLPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]-2,3-DIHYDRO-1H-INDOLE involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 4-methylphenylhydrazine with an appropriate β-ketoester to form the pyrazole ring. This intermediate is then cyclized with a suitable formamide derivative to form the pyrazolopyrimidine core. The final step involves the coupling of the pyrazolopyrimidine with an indole derivative under specific reaction conditions, such as the use of a palladium catalyst and a base .

Industrial production methods for this compound may involve optimization of the reaction conditions to increase yield and purity. Techniques such as ultrasonic-assisted synthesis have been explored to enhance reaction rates and improve product quality .

Chemical Reactions Analysis

1-[1-(4-METHYLPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]-2,3-DIHYDRO-1H-INDOLE undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-[1-(4-METHYLPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]-2,3-DIHYDRO-1H-INDOLE involves its interaction with specific molecular targets. It has been found to inhibit cyclin-dependent kinase 2 (CDK2), a key enzyme involved in cell cycle regulation. By binding to the active site of CDK2, the compound prevents the phosphorylation of target proteins, leading to cell cycle arrest and apoptosis in cancer cells . Additionally, the compound may interact with other enzymes and receptors, modulating various biological pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Effects

The target compound’s key structural differentiator is the 4-(2,3-dihydro-1H-indol-1-yl) group. Comparisons with similar compounds highlight how substituents influence properties:

Compound Name Key Substituents Structural Impact
Target Compound 4-(Dihydroindole), 1-(4-methylphenyl) Potential for enhanced π-π stacking (indole) and moderate lipophilicity (methylphenyl)
4-(3-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine Thienopyrimidine fused ring Increased planarity and electron-withdrawing effects; high yield (82%) via Vilsmeier–Haack reagent
PP1 (4-Amino-1-tert-butyl-3-(4-methylphenyl)pyrazolo[3,4-d]pyrimidine) 1-(tert-Butyl), 3-(4-methylphenyl) Enhanced kinase inhibition due to bulky tert-butyl group; benchmark Src inhibitor
4-Hydrazinyl-6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine 4-Hydrazinyl, 6-methyl Hydrazine improves solubility; methyl group stabilizes pyrimidine core

Key Observations :

  • Electron-Donating vs. Withdrawing Groups : The dihydroindole in the target compound (electron-rich) contrasts with chloro substituents (e.g., 4-chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine in ), which may reduce reactivity but enhance electrophilic interactions.
  • Steric Effects : Bulky groups like tert-butyl (PP1) or dihydroindole likely influence target selectivity compared to smaller substituents (e.g., methyl or hydrazine) .

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